molecular formula C9H8IN B1263787 Isoquinoline hydroiodide

Isoquinoline hydroiodide

Cat. No.: B1263787
M. Wt: 257.07 g/mol
InChI Key: GHESMRYCQSFSSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoquinoline hydroiodide, also known as this compound, is a useful research compound. Its molecular formula is C9H8IN and its molecular weight is 257.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Applications

Isoquinoline derivatives, including isoquinoline hydroiodide, exhibit a wide range of biological activities that make them valuable in medicinal chemistry. The following are key pharmacological applications:

  • Antiviral Activity : Research indicates that isoquinoline compounds can prevent and treat viral infections. They have shown effectiveness against viruses that utilize endosomal pathways for cell entry. Isoquinoline compounds not only exhibit antiviral properties but also possess antibacterial, anti-inflammatory, and growth-promoting effects, making them suitable for treating co-infections .
  • Anticancer Properties : Isoquinoline derivatives have been studied for their potential as anticancer agents. They can target specific nucleic acids and modulate cellular processes involved in tumor growth. Compounds such as tetrahydroisoquinolines have been identified as having antitumor activity, contributing to their development as cancer therapeutics .
  • Analgesic and Anti-inflammatory Effects : Isoquinoline derivatives are known for their analgesic (pain-relieving) and anti-inflammatory properties. These effects are crucial in developing treatments for conditions such as arthritis and other inflammatory diseases .
  • Antimicrobial Activity : The antibacterial and antifungal properties of isoquinoline compounds have been documented extensively. They demonstrate effectiveness against various pathogens, which is essential for developing new antibiotics and antifungal agents .

Biological Activities

The biological activities of this compound extend beyond antiviral and anticancer applications:

  • Antipyretic Effects : Isoquinoline derivatives can reduce fever, making them useful in treating febrile conditions.
  • Antihypertensive Properties : Certain isoquinoline compounds are utilized in managing hypertension, with drugs like quinapril being notable examples .
  • Neuroprotective Effects : Some studies suggest that isoquinoline derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .

Case Studies and Research Findings

Numerous studies have explored the applications of this compound. Below are some notable findings:

StudyFocusResults
Patent CN112516139BAntiviral ApplicationsDemonstrated that isoquinoline compounds can effectively treat viral infections while also providing antibacterial and anti-inflammatory benefits .
Research Article (2024)Anticancer PotentialFound that isoquinoline derivatives exhibit significant antitumor activity by targeting nucleic acids within cancer cells .
Biological Activity ReviewBroad SpectrumSummarized over 250 bioactive molecules derived from isoquinolines with applications ranging from antimicrobial to neuroprotective effects .

Properties

Molecular Formula

C9H8IN

Molecular Weight

257.07 g/mol

IUPAC Name

isoquinoline;hydroiodide

InChI

InChI=1S/C9H7N.HI/c1-2-4-9-7-10-6-5-8(9)3-1;/h1-7H;1H

InChI Key

GHESMRYCQSFSSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=NC=CC2=C1.I

Pictograms

Irritant

Synonyms

isoquinoline
isoquinoline conjugate acid
isoquinoline hydrobromide
isoquinoline hydrochloride
isoquinoline hydroiodide
isoquinoline sulfate (1:1)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.